molecular formula C10H18N4 B13534822 1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine

1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine

Cat. No.: B13534822
M. Wt: 194.28 g/mol
InChI Key: HRVHJPLBJOEBPP-UHFFFAOYSA-N
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Description

1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine is a compound that features a piperazine ring substituted with a methyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine typically involves the reaction of 1-methyl-4-(chloromethyl)imidazole with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like THF.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield the corresponding amines.

Scientific Research Applications

1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the piperazine ring can interact with biological receptors, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-(chloromethyl)imidazole
  • 4-methylimidazole
  • 1-methylpiperazine

Uniqueness

1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine is unique due to its dual functionality, combining the properties of both imidazole and piperazine rings. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine

InChI

InChI=1S/C10H18N4/c1-9-10(12-8-11-9)7-14-5-3-13(2)4-6-14/h8H,3-7H2,1-2H3,(H,11,12)

InChI Key

HRVHJPLBJOEBPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CN2CCN(CC2)C

Origin of Product

United States

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